molecular formula C8H6ClN3O3 B1465215 2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1354952-25-2

2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B1465215
CAS No.: 1354952-25-2
M. Wt: 227.6 g/mol
InChI Key: WMCUWNPKBHNFLX-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic compound that features a furan ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 5-(furan-2-yl)-1,3,4-oxadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Oxidation: Formation of furan-2,5-dione derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

Scientific Research Applications

2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[5-(thiazol-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
  • 2-chloro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
  • 2-chloro-N-[5-(benzothiazol-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Uniqueness

2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the presence of both furan and oxadiazole rings, which confer specific electronic and steric properties. These properties can enhance its interaction with biological targets, making it a promising candidate for drug development and other applications .

Properties

IUPAC Name

2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O3/c9-4-6(13)10-8-12-11-7(15-8)5-2-1-3-14-5/h1-3H,4H2,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCUWNPKBHNFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

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